Enhanced Lipophilicity (XLogP3) and Membrane Permeability Potential Compared to 3-Ethyl-Benzoxazol-2(3H)-one
The target compound exhibits an XLogP3 of 3.0, which is 1.3 log units higher than that of 3-ethyl-1,3-benzoxazol-2(3H)-one (XLogP3 = 1.7) [1][2]. This increase in predicted lipophilicity is driven by the phenoxyethyl substituent and is expected to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the simple N-ethyl analog. Lipophilicity within the logP range of 1–3 is generally considered favorable for oral absorption and CNS exposure, positioning the target compound closer to the optimal window for central nervous system applications.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 3-ethyl-1,3-benzoxazol-2(3H)-one (CAS 30741-06-1): XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = +1.3 (76% increase) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 1.3-log-unit increase in lipophilicity can translate to a ~20-fold increase in membrane partitioning, making the target compound substantially more suitable for cell-permeability-dependent assays and in vivo CNS-targeting studies than the 3-ethyl analog.
- [1] PubChem Compound Summary for CID 755987, 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/609335-21-9 (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary for CID 35453, 2(3H)-Benzoxazolone, 3-ethyl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/30741-06-1 (accessed 2026-05-05). View Source
